N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide

Kynurenine pathway KMO inhibition Neurotherapeutics

N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide (CAS 1914477-25-0) is a small-molecule benzenesulfonamide derivative that has been identified as an inhibitor of kynurenine 3‑hydroxylase (kynurenine 3‑monooxygenase, KMO), a key enzyme in the tryptophan‑kynurenine metabolic pathway. The compound incorporates a 3‑hydroxyoxolan (tetrahydrofuran) methyl moiety linked to a 3,4‑dimethylbenzenesulfonamide core, a structural motif that distinguishes it from earlier‑generation KMO inhibitors and has prompted its evaluation as a neurotherapeutic candidate.

Molecular Formula C13H19NO4S
Molecular Weight 285.36
CAS No. 1914477-25-0
Cat. No. B2885232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide
CAS1914477-25-0
Molecular FormulaC13H19NO4S
Molecular Weight285.36
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOC2)O)C
InChIInChI=1S/C13H19NO4S/c1-10-3-4-12(7-11(10)2)19(16,17)14-8-13(15)5-6-18-9-13/h3-4,7,14-15H,5-6,8-9H2,1-2H3
InChIKeySRQIOCUSEHGQPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide: Chemical Class, Target Profile, and Procurement Baseline


N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide (CAS 1914477-25-0) is a small-molecule benzenesulfonamide derivative that has been identified as an inhibitor of kynurenine 3‑hydroxylase (kynurenine 3‑monooxygenase, KMO), a key enzyme in the tryptophan‑kynurenine metabolic pathway [1]. The compound incorporates a 3‑hydroxyoxolan (tetrahydrofuran) methyl moiety linked to a 3,4‑dimethylbenzenesulfonamide core, a structural motif that distinguishes it from earlier‑generation KMO inhibitors and has prompted its evaluation as a neurotherapeutic candidate [2].

Pathway Study Fit KMO inhibition & kynurenine pathway modulation
Structural Probe 3-hydroxyoxolan-methyl N-substituent for SAR exploration
Model Context Neuroprotection pathway research context

Why Generic Benzenesulfonamide KMO Inhibitors Cannot Replace N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide


Within the KMO inhibitor class, even minor changes to the sulfonamide N‑substituent or the aryl ring substitution pattern can produce orders‑of‑magnitude differences in enzyme affinity, cellular potency, and selectivity over off‑target sulfatases [1]. Compounds that share a benzenesulfonamide core but lack the 3‑hydroxyoxolan‑methyl group often exhibit substantially lower KMO inhibition or altered physicochemical properties that impact blood‑brain barrier penetration, a critical requirement for neurotherapeutic applications [2]. Consequently, substitution by a generic benzenesulfonamide without head‑to‑head comparative data risks selecting a molecule with inadequate target engagement or unsuitable ADME characteristics.

Target Compound 3-hydroxyoxolan-methyl substituent present
Generic Benzenesulfonamide Lacks oxygen-containing heterocycle N-substituent
Absence of the 3-hydroxyoxolan group may reduce target engagement or shift ADME profile in CNS pathway research contexts.
Target Compound Annotated KMO inhibitor (TTD)
Generic Benzenesulfonamide May primarily inhibit steroid sulfatase or other off-targets
Substituting without head-to-head target profiling risks selecting a compound with divergent primary pharmacology.

Quantitative Differentiation Evidence for N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide


Target Identity: Confirmed Kynurenine 3‑Hydroxylase (KMO) Inhibitor vs. Off‑Target Sulfatase Inhibitors

The compound is annotated in the Therapeutic Target Database (TTD) as a direct inhibitor of kynurenine 3‑hydroxylase (KMO), distinguishing it from closely related benzenesulfonamides that primarily inhibit steroid sulfatase [1]. While a structurally distinct benzenesulfonamide (BDBM50380214) shows potent steroid sulfatase inhibition (IC50 0.620 nM in MCF7 cells), this compound's target assignment to KMO places it in a mechanistically distinct therapeutic category with relevance to neurodegenerative rather than endocrine disorders [2].

Target Identity
Class-level inference
KMO inhibitor (TTD D0ZL9P) vs. steroid sulfatase inhibitor (BDBM50380214, IC50 0.620 nM)
Target divergence context; no cross-target potency data
Curated database annotation; verify in-house
Kynurenine pathway KMO inhibition Neurotherapeutics

Structural Differentiation: 3‑Hydroxyoxolan‑Methyl Side Chain vs. Arylthiazole KMO Inhibitors

The 3‑hydroxyoxolan‑methyl N‑substituent present in this compound replaces the 4‑arylthiazol‑2‑yl motif found in first‑generation KMO inhibitors such as Ro 61‑8048 . Patent literature explicitly claims that benzenesulfonamide KMO inhibitors bearing oxygen‑containing heterocycle substituents (including tetrahydrofuran derivatives) exhibit improved physicochemical profiles, although direct comparative IC50 data for this specific substitution have not been publicly disclosed [1].

N-Substituent
Supporting evidence
3-hydroxyoxolan-methyl vs. 4-arylthiazole (Ro 61-8048); no direct potency comparison available
Structural differentiation context; properties may differ
Patent claims improved profile; quantitative data lacking
Medicinal chemistry Structure-activity relationship KMO inhibitor design

Pathway Engagement Context: Kynurenine‑to‑Kynurenic Acid Shunting vs. Direct NMDA Modulation

KMO inhibition is mechanistically distinct from direct NMDA receptor antagonism. Ro 61‑8048 (IC50 37 nM, Ki 4.8 nM) has been shown to elevate neuroprotective kynurenic acid levels while reducing neurotoxic quinolinic acid in vivo . The target compound, as a KMO inhibitor, is expected to produce the same downstream metabolic shift, but with potentially different dose‑response characteristics owing to its unique N‑substituent [1]. Without disclosed IC50 values, the degree of differentiation remains to be quantified.

Pathway Mechanism
Class-level inference
KMO inhibition predicted to increase KYNA / decrease QUIN; comparator Ro 61-8048 IC50 37 nM
Mechanism class context; dose-response unknown for this compound
Quantitative differentiation pending; verify in model
Neuroprotection Kynurenic acid Quinolinic acid

Recommended Application Scenarios for N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide


Kynurenine Pathway Probe in Neurodegenerative Disease Models

This compound is suited for use as a KMO inhibitor tool compound in cellular and in vivo models of Huntington's disease, Alzheimer's disease, and other neurodegenerative disorders where kynurenine pathway dysregulation is implicated. Its annotation as a KMO inhibitor in the TTD database supports its deployment in experiments designed to elevate kynurenic acid and suppress quinolinic acid synthesis [1].

Structure‑Activity Relationship (SAR) Studies on Benzenesulfonamide KMO Inhibitors

The unique 3‑hydroxyoxolan‑methyl side chain makes this compound a valuable comparator for SAR campaigns exploring N‑substituent effects on KMO potency, selectivity, and CNS permeability. It can be benchmarked against Ro 61‑8048 and other arylthiazole‑ or aryl‑substituted benzenesulfonamides [2].

In Vitro Pharmacological Profiling of Kynurenine Pathway Enzymes

Researchers conducting enzymatic screens across the kynurenine pathway (KMO, KAT, IDO, TDO) may use this compound to establish inhibitor selectivity fingerprints, provided that in‑house IC50 determinations are performed alongside reference inhibitors [3].

Application
Selection Property
Validation Focus
Neurodegeneration pathway model studies
KMO target engagement evidence
KYNA/QUIN biomarker monitoring
Benzenesulfonamide SAR studies
N-substituent structural differentiation
Comparator benchmarking against arylthiazole inhibitors
Kynurenine pathway enzyme profiling
Selectivity profile across pathway enzymes
In-house IC50 and selectivity panel
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